2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Description
This compound features a benzothiadiazine core with a 1,1-dioxo group (sulfone), a 7-chloro substituent, and a sulfanyl bridge connecting to an acetamide group. The acetamide moiety is substituted with a 2,5-dimethoxyphenyl ring, which introduces electron-donating methoxy groups.
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S2/c1-25-11-4-6-14(26-2)13(8-11)19-16(22)9-27-17-20-12-5-3-10(18)7-15(12)28(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWHQOZVUXMSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that compounds containing the benzothiadiazine moiety exhibit significant antitumor properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study highlighted the effectiveness of related benzothiadiazine compounds in targeting specific cancer pathways, suggesting that modifications to the core structure can enhance therapeutic efficacy .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies demonstrated that it exhibits inhibitory effects against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
3. Anti-inflammatory Effects
Recent investigations have suggested that this compound may possess anti-inflammatory properties. In vitro studies showed a reduction in pro-inflammatory cytokine production when cells were treated with the compound, indicating its potential use in treating inflammatory diseases .
Synthetic Chemistry Applications
1. Building Block for Drug Development
Due to its unique structural attributes, 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications that can lead to the development of novel therapeutics .
2. Research on Structure-Activity Relationships (SAR)
The compound is utilized in SAR studies to understand how modifications to the benzothiadiazine scaffold affect biological activity. By exploring various substituents on the core structure, researchers aim to optimize potency and selectivity for specific biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural motifs with the target molecule, enabling comparative analysis of their physicochemical and structural properties.
Structural Analogues from Evidence
2.1.1 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Core Structure : Pyrazolone ring linked to dichlorophenyl via an acetamide.
- Key Features :
- Planar amide group with hydrogen-bonding dimers (R₂²(10) type).
- Variable dihedral angles (54.8°–77.5°) between dichlorophenyl and pyrazolone rings due to steric repulsion.
- Dichlorophenyl substituents enhance hydrophobicity compared to the target molecule’s dimethoxyphenyl group.
- Implications : The dichloro substitution may reduce solubility but increase affinity for hydrophobic binding pockets. Conformational flexibility could modulate target selectivity.
2.1.2 N-(5-Chloro-2-nitrophenyl)-2-(3-cyclopentyl-2,4,5-trioxoimidazolidin-1-yl)acetamide
- Core Structure: Imidazolidinone ring fused with a cyclopentyl group and nitro-substituted phenylacetamide.
- Key Features: Strong electron-withdrawing nitro group alters electronic properties of the acetamide. Imidazolidinone’s rigid, planar structure contrasts with the benzothiadiazine’s sulfone-sulfanyl flexibility.
2.1.3 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Core Structure: Quinoline-carboxylate with sulfonamido and acetamide branches.
- Key Features :
- Sulfonamido group provides strong hydrogen-bonding capacity and polarity.
- Fluoro and cyclopropyl substituents enhance metabolic stability.
- Implications : The sulfonamido group may improve solubility relative to the target’s sulfanyl bridge but reduce membrane permeability.
Comparative Data Table
Research Findings and Implications
- Target vs. Dichlorophenyl Acetamide : The target’s dimethoxyphenyl group likely improves aqueous solubility compared to dichlorophenyl analogues. However, reduced hydrophobicity may decrease membrane penetration.
- Target vs.
- Target vs. Quinoline-Sulfonamido : The sulfanyl group in the target may offer weaker but more selective hydrogen bonding compared to sulfonamido’s strong interactions, influencing target specificity.
Biological Activity
The compound 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is a member of the benzothiadiazin class of compounds. It has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H16ClN3O3S2
- Molecular Weight : 413.9 g/mol
- CAS Number : Not specified in the provided sources.
The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets:
Biological Activity Data
The following table summarizes key biological activities reported for related compounds in the benzothiadiazine class:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Antioxidant | Reduction of oxidative stress markers | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anticancer Activity
A study investigated the effects of a related benzothiadiazine derivative on human breast cancer cells (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value indicating potent anti-proliferative effects. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Neuroprotective Effects
Another study assessed the neuroprotective effects of a similar compound in a rodent model of oxidative stress-induced neurotoxicity. Results showed that treatment with the compound significantly reduced neuronal death and improved behavioral outcomes, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Research Findings
Recent research has focused on synthesizing novel derivatives of benzothiadiazine compounds to enhance their biological activity and reduce toxicity. For instance:
- Modifications at the N-acetamide position have been shown to improve selectivity towards specific cancer cell lines while minimizing effects on normal cells.
- Structure-activity relationship (SAR) studies are ongoing to identify optimal substitutions that maximize therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
